

Application Note: Functional Group Analysis of Diallyl Isophthalate (DAIP) using FTIR Spectroscopy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diallyl isophthalate*

Cat. No.: *B087104*

[Get Quote](#)

Abstract

This application note details the use of Fourier Transform Infrared (FTIR) spectroscopy for the qualitative and quantitative analysis of **diallyl isophthalate** (DAIP), a versatile monomer used in the production of thermosetting resins.^[1] FTIR spectroscopy serves as a rapid and non-destructive technique for identifying the key functional groups within the DAIP molecule, ensuring its purity and monitoring its polymerization.^[2] This document provides a comprehensive overview of the characteristic infrared absorption bands of DAIP, a detailed experimental protocol for analysis, and methods for data interpretation.

Introduction

Diallyl isophthalate ($C_{14}H_{14}O_4$) is an organic monomer characterized by a central aromatic ring and two allyl ester functional groups.^{[3][4]} The presence and integrity of these functional groups are critical to its chemical reactivity and its performance in polymerization processes. FTIR spectroscopy is an ideal analytical tool for the characterization of DAIP, as it provides a unique molecular "fingerprint" based on the vibrational frequencies of its chemical bonds.^[5] This allows for the unambiguous identification of the compound and the detection of impurities or degradation products. This technique is widely used for the characterization of polymers and their constituent monomers.^{[2][6]}

Key Functional Groups in Diallyl Isophthalate

The chemical structure of **diallyl isophthalate**, also known as di-2-propenyl isophthalate, is key to understanding its infrared spectrum. The primary functional groups that exhibit characteristic absorption bands in the mid-infrared region are:

- Aromatic Ring: The benzene ring gives rise to characteristic C=C stretching vibrations and C-H stretching and bending vibrations.
- Ester Group: The ester functional group (-COO-) has a very strong and characteristic C=O (carbonyl) stretching vibration, as well as C-O stretching vibrations.
- Allyl Group: The allyl group (CH₂=CH-CH₂-) contains a carbon-carbon double bond (C=C) and vinylic and aliphatic C-H bonds, all of which have distinct vibrational modes.

Quantitative Analysis of Diallyl Isophthalate Functional Groups

The following table summarizes the expected wavenumber ranges for the key functional groups present in **diallyl isophthalate**. These values are based on established infrared spectroscopy correlation tables and the analysis of reference spectra for aromatic esters and vinyl compounds.

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group	Intensity
3100 - 3000	=C-H Stretch	Aromatic & Vinyl	Medium
2990 - 2850	-C-H Stretch	Aliphatic (Allyl)	Medium
1730 - 1715	C=O Stretch	Aromatic Ester	Strong
1650 - 1630	C=C Stretch	Alkene (Allyl)	Medium - Weak
1600 - 1450	C=C Stretch	Aromatic Ring	Medium - Weak
1310 - 1250	Asymmetric C-C-O Stretch	Aromatic Ester	Strong
1130 - 1100	Symmetric O-C-C Stretch	Aromatic Ester	Strong
1000 - 650	C-H Out-of-Plane Bend	Aromatic & Alkene	Strong

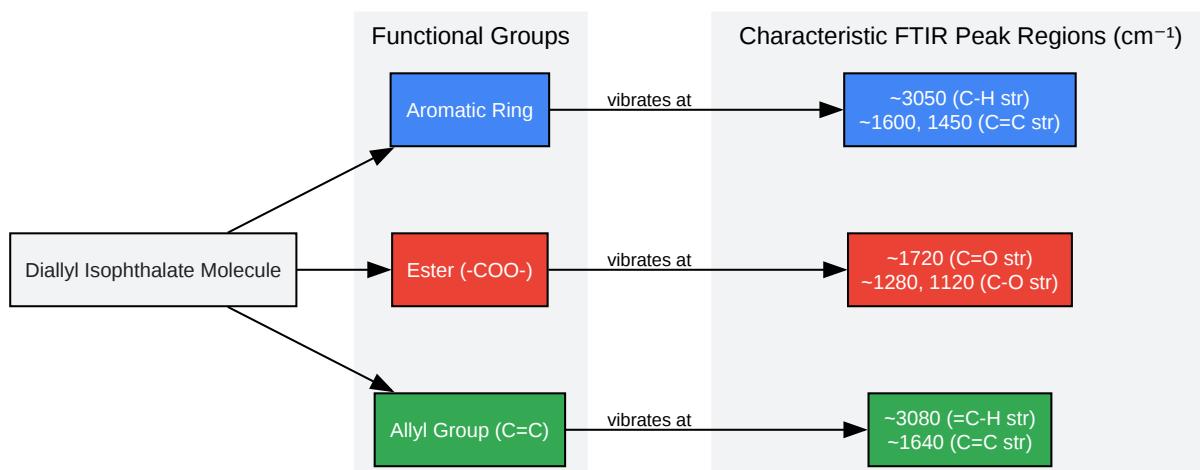
Experimental Protocol

This protocol outlines the procedure for acquiring an FTIR spectrum of a liquid **diallyl isophthalate** sample using an Attenuated Total Reflectance (ATR) accessory, a common and convenient method for liquid analysis.

Materials and Equipment:

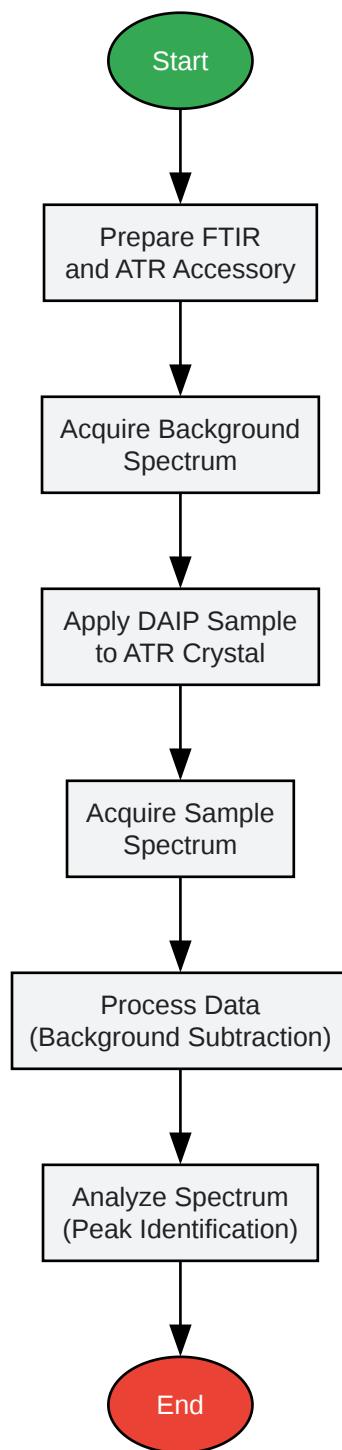
- Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)
- Diallyl isophthalate** (liquid sample)
- Pipette or dropper
- Solvent for cleaning (e.g., isopropanol or acetone)
- Lint-free wipes

Procedure:


- **Instrument Preparation:**
 - Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
 - Verify that the ATR accessory is correctly installed in the sample compartment.
- **Background Spectrum Acquisition:**
 - Clean the surface of the ATR crystal with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) to remove any residues. Allow the crystal to dry completely.
 - Acquire a background spectrum. This will measure the absorbance of the ambient atmosphere (water vapor and carbon dioxide) and the ATR crystal itself, which will be subtracted from the sample spectrum.
- **Sample Application:**
 - Using a clean pipette or dropper, place a small drop of the **diallyl isophthalate** sample onto the center of the ATR crystal, ensuring the crystal is fully covered.
- **Sample Spectrum Acquisition:**
 - Acquire the FTIR spectrum of the sample. The typical scanning range for mid-infrared analysis is 4000 cm^{-1} to 400 cm^{-1} .
 - For improved signal-to-noise ratio, co-add multiple scans (e.g., 16 or 32 scans) at a resolution of 4 cm^{-1} .
- **Data Processing and Analysis:**
 - The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum of **diallyl isophthalate**.
 - Use the software tools to identify and label the peaks corresponding to the functional groups listed in the table above.

- Cleaning:
 - After the analysis is complete, thoroughly clean the ATR crystal with a solvent and lint-free wipe to remove all traces of the DAIP sample.

Data Interpretation and Visualization


The resulting FTIR spectrum should be analyzed to confirm the presence of the characteristic absorption bands of **diallyl isophthalate**. The relative intensities of the peaks can be used for qualitative assessment, and by creating a calibration curve, quantitative analysis can also be performed.

Below are diagrams to visualize the logical relationships in this analysis.

[Click to download full resolution via product page](#)

Caption: Correlation of DAIP functional groups to FTIR peaks.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for FTIR analysis of DAIP.

Conclusion

FTIR spectroscopy is a highly effective and efficient method for the functional group analysis of **diallyl isophthalate**. The characteristic absorption bands of the aromatic, ester, and allyl groups provide a clear spectral signature for identification and quality control. The ATR-FTIR protocol described offers a simple and rapid means of obtaining high-quality spectra from liquid DAIP samples. This application note serves as a valuable resource for researchers, scientists, and professionals in drug development and polymer science who utilize **diallyl isophthalate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. www1.udel.edu [www1.udel.edu]
- 2. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 3. Diallyl isophthalate [webbook.nist.gov]
- 4. Diallyl isophthalate | C14H14O4 | CID 66183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Fourier Transform Infrared Spectrometry ASTM E168, ASTM E1252 [intertek.com]
- 6. hpst.cz [hpst.cz]
- To cite this document: BenchChem. [Application Note: Functional Group Analysis of Diallyl Isophthalate (DAIP) using FTIR Spectroscopy]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b087104#ftir-spectroscopy-for-diallyl-isophthalate-functional-group-analysis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com